molecular formula C8H18ClN B2522724 1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride CAS No. 2408964-13-4

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride

Cat. No.: B2522724
CAS No.: 2408964-13-4
M. Wt: 163.69
InChI Key: FSTCOQMJGAUWDR-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by a cyclobutyl ring with two methyl groups attached, making it a dimethyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from simpler aliphatic compounds.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide or methyl bromide.

    Amination: The ethanamine group is introduced through amination reactions, often using ammonia or primary amines under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethylcyclobutyl)methanamine;hydrochloride
  • 1-(3,3-Dimethylcyclobutyl)propanamine;hydrochloride
  • 1-(3,3-Dimethylcyclobutyl)butanamine;hydrochloride

Uniqueness

1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is unique due to its specific cyclobutyl structure and the presence of two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTCOQMJGAUWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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